HIF-Hydroxylase Modulator
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Overview
Description
HIF-hydroxylase modulator is a hypoxia inducible factor hydroxylase modulator.
Scientific Research Applications
Cyclisations and Polycondensation
Glycine derivatives like N-(p-nitrophenoxy-carbonyl) glycine undergo cyclisations to form azasuccinic anhydrides, leading to the production of polyglycine. This process involves N-carbamoyl-pyridinium cation intermediates and is influenced by factors like concentration and ionization of carboxyl groups (Baudet, Otten, & Rao, 1970).
Cytoprotectants and NMDA Receptor Inhibitors
Compounds derived from thieno[2,3-b]pyridinones, including modifications of glycine structures, act as cytoprotectants and inhibitors of glycine binding to NMDA receptors. These compounds have potential therapeutic applications in protecting cells from glutamate-induced toxicity (Buchstaller et al., 2006).
Synthesis of Novel Compounds
Glycine is used in the synthesis of novel compounds like decahydropyrrolo[2,1,5-cd]indolizine, where it participates in [2 + 3] cycloadditions, leading to the formation of complex molecular structures with potential pharmaceutical applications (Cui, Xu, Shi, & Gan, 2011).
Detection of Glycine
New azo dyes like (E)-4-((5-methoxythiazolo[4,5-b]pyridine-2-yl)diazenyl)N-phenylaniline (BK2) have been synthesized for the selective detection of glycine, useful in applications like detecting hyperglycinemia (Koshti, Kshtriya, & Gour, 2021).
Fluorescence and Antibacterial Properties
Glycine derivatives have been synthesized for their fluorescence properties and potential antibacterial activity. These compounds include N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, demonstrating a range of useful properties for scientific research (Girgis, Kalmouch, & Hosni, 2004).
Vitamin B-6 Metabolism
Research on glycine's role in vitamin B-6 metabolism has shown that dietary restrictions of vitamin B-6 affect glycine concentrations and metabolism, highlighting its importance in various biochemical pathways (Lamers et al., 2009).
Properties
CAS No. |
909010-67-9 |
---|---|
Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.24 |
IUPAC Name |
2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14) |
InChI Key |
RTXOTJCGMJWXSO-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HIF-hydroxylase modulator |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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